{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol
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Overview
Description
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a methanol group and a trifluoropentyl ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol typically involves the reaction of 2-hydroxypyridine with 5,5,5-trifluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoropentyl ether chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}carboxylic acid.
Reduction: Formation of {5-[(5,5,5-Trifluoropentyl)oxy]piperidin-2-yl}methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol involves its interaction with specific molecular targets. The trifluoropentyl ether chain enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}amine: Similar structure but with an amine group instead of methanol.
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}carboxylic acid: Oxidized form with a carboxylic acid group.
Uniqueness
{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol is unique due to its combination of a trifluoropentyl ether chain and a methanol group on a pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
72133-43-8 |
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Molecular Formula |
C11H14F3NO2 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
[5-(5,5,5-trifluoropentoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)5-1-2-6-17-10-4-3-9(8-16)15-7-10/h3-4,7,16H,1-2,5-6,8H2 |
InChI Key |
VZNBOUOHGXQJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCCCC(F)(F)F)CO |
Origin of Product |
United States |
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